molecular formula C14H12FNO2 B5918243 (2E)-N-[(4-FLUOROPHENYL)METHYL]-3-(FURAN-2-YL)PROP-2-ENAMIDE

(2E)-N-[(4-FLUOROPHENYL)METHYL]-3-(FURAN-2-YL)PROP-2-ENAMIDE

Cat. No.: B5918243
M. Wt: 245.25 g/mol
InChI Key: XLLFVULPPOKHKG-BQYQJAHWSA-N
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Description

(2E)-N-[(4-Fluorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a furan ring, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(4-Fluorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Linkage: This can be achieved through a condensation reaction between a furan-2-carboxaldehyde and an amine derivative of 4-fluorobenzylamine under acidic or basic conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(4-Fluorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The enamide linkage can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under controlled conditions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

(2E)-N-[(4-Fluorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of (2E)-N-[(4-Fluorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the furan ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A compound with antimicrobial properties.

    Domiphen Bromide: Known for its use as a disinfectant and antiseptic.

Uniqueness

(2E)-N-[(4-Fluorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide is unique due to its specific combination of a fluorophenyl group and a furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-N-[(4-fluorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-12-5-3-11(4-6-12)10-16-14(17)8-7-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLFVULPPOKHKG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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